molecular formula C18H17N5O3 B7683782 N-Cyclopentyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline

N-Cyclopentyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline

Cat. No.: B7683782
M. Wt: 351.4 g/mol
InChI Key: LDVAZHIDXIPKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline is a complex organic compound that features a cyclopentyl group, a nitro group, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline typically involves multiple steps. One common approach is the cyclization of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-Cyclopentyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The nitro group and oxadiazole ring are key functional groups that contribute to its biological activity by participating in redox reactions and forming hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with a pyridine ring, such as pyridine itself and its substituted derivatives, share some structural similarities.

    Oxadiazole derivatives: Compounds containing the oxadiazole ring, such as 1,2,4-oxadiazole, exhibit similar chemical properties.

Uniqueness

N-Cyclopentyl-2-nitro-4-[5-(pyridin-2-YL)-1,2,4-oxadiazol-3-YL]aniline is unique due to the combination of its functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclopentyl-2-nitro-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c24-23(25)16-11-12(8-9-14(16)20-13-5-1-2-6-13)17-21-18(26-22-17)15-7-3-4-10-19-15/h3-4,7-11,13,20H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVAZHIDXIPKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=CC=N4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.